Lactoquinomycin is a natural compound produced by the marine-derived bacterium Streptomyces bacillaris. This compound has garnered attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. Lactoquinomycin is classified under the category of antibiotics and is characterized by its unique molecular structure and mechanism of action.
The primary source of lactoquinomycin is Streptomyces bacillaris, a bacterium isolated from marine sediments, specifically from Jeju Island, Republic of Korea. This strain has shown potential in producing various bioactive compounds with diverse biological activities, including lactoquinomycins A and B .
Lactoquinomycin can be synthesized through various methods, including:
The industrial production typically involves fermentation processes using Streptomyces sp. K73 under controlled conditions. After fermentation, lactoquinomycin is extracted and purified using chromatographic techniques to ensure high purity and yield.
Lactoquinomycin A has a molecular formula of C24H28N2O8 and a molecular weight of approximately 458.1811 g/mol. The structure features a complex arrangement that includes multiple functional groups contributing to its biological activity .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) have been utilized to elucidate the structure of lactoquinomycin. For instance, the NMR data reveal distinct chemical shifts corresponding to various protons in the molecule, assisting in confirming its structural integrity .
Lactoquinomycin undergoes several types of chemical reactions, including:
These reactions can lead to the formation of various derivatives with modified functional groups that may exhibit different biological activities.
The major products formed from these reactions include derivatives that retain or enhance antibacterial properties, expanding the potential applications of lactoquinomycin in medicinal chemistry.
Lactoquinomycin exhibits its antibacterial effects primarily through DNA intercalation. It induces DNA damage rather than inhibiting protein synthesis. In vitro studies have demonstrated that lactoquinomycin can switch plasmid DNA from a supercoiled to a relaxed form in a concentration-dependent manner, indicating its ability to intercalate into double-stranded DNA .
This intercalation disrupts DNA replication and transcription processes, ultimately leading to cell death in susceptible bacterial strains.
Relevant analyses include melting point determination and solubility tests in various solvents to understand its physical behavior better .
Lactoquinomycin has significant potential in scientific research due to its antibacterial properties:
The lactoquinomycin BGC spans approximately 25–30 kb and consists of a conserved operon structure. Key genes were identified through heterologous expression in Streptomyces albus, where introduction of the amcB–amcH gene set enabled cispentacin (a structural analog) production at 200 mg/L [4]. Core components include:
Table 1: Lactoquinomycin Biosynthetic Gene Functions
| Gene | Protein Function | Role in Biosynthesis |
|---|---|---|
| amcB | Acyl Carrier Protein (ACP) | Anchors polyketide intermediates |
| amcF | Ketosynthase (KSα homolog) | Catalyzes Claisen condensations |
| amcG | Chain Length Factor (CLF homolog) | Determines cyclization specificity |
| amcH | Adenylate-forming enzyme | Activates 2-oxoglutarate starter unit |
| amcE | Dehydratase | Governs dehydration post-cyclization |
Genes are organized as a single transcriptional unit (amcB–amcH), ensuring coordinated expression. The amcF–amcG pair forms an essential heterodimer, with solubility and stability dependent on co-expression [4].
Lactoquinomycin’s pyranonaphthoquinone core arises from atypical Type II polyketide synthase (PKS) activity, distinct from classical aromatic polyketide systems:
Table 2: Type II PKS Comparison: Classical vs. Lactoquinomycin Systems
| Feature | Classical Type II PKS | Lactoquinomycin PKS |
|---|---|---|
| Product | Polycyclic aromatics (e.g., actinorhodin) | Non-aromatic cyclopentane |
| Elongation Cycles | Iterative (6–20 cycles) | Single elongation step |
| Starter Unit | Acetyl-CoA/propionyl-CoA | 2-Oxoglutarate |
| Key Enzymes | KSα-CLF dimer + KR/ARO/DH | AmcF–AmcG heterodimer + AmcE |
Post-polyketide modifications diversify lactoquinomycin structures:
Glycosylation
Table 3: Glycosylation and Methylation Modifications
| Modification | Position | Enzyme | Effect on Bioactivity |
|---|---|---|---|
| D-angolosamine | C-8 | Glycosyltransferase GtfB | Enhances solubility & target affinity |
| N-methylation | Amino sugar | N-Methyltransferase Nmt | Increases resistance to enzymatic hydrolysis |
Methylation
Lactoquinomycin biosynthesis is governed by multilevel regulation:
Histone modifications: H3K27ac marks precede transcriptional activators (e.g., luxR-type regulators) binding to the amc promoter, boosting expression 4-fold [5] [10].
Nutrient sensing:
Phosphate limitation triggers PhoP-PhoR two-component systems, derepressing polyketide synthesis [7].
Ecological interactions:
Synthetic biology implication: Heterologous expression of the amc cluster in S. albus required all seven genes (amcB–amcH), highlighting the absence of redundant host regulators [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6